2-Nitrophenyl beta-D-glucuronide is a chemical compound widely recognized for its role as a chromogenic substrate in biochemical assays, particularly for the detection of beta-glucuronidase activity. This compound is categorized under glucuronides, which are esters or ethers of glucuronic acid with various alcohols. The specific structure of 2-nitrophenyl beta-D-glucuronide allows for its use in various scientific applications, especially in enzymatic assays where colorimetric detection is essential.
The compound is classified as a phenolic glucuronide, specifically a derivative of 2-nitrophenol. Its chemical structure can be represented by the molecular formula and it has a CAS number of 10344-94-2. The substance is synthesized through glycosylation reactions involving glucuronic acid derivatives and is commonly utilized in laboratory settings for enzymatic studies and assays related to drug metabolism and environmental toxicology .
The synthesis of 2-nitrophenyl beta-D-glucuronide typically involves the glycosylation of 2-nitrophenol with a glucuronic acid derivative. This reaction can be catalyzed by acids or enzymes, such as uridine diphosphate-glucuronosyltransferases, under controlled conditions to ensure the formation of the beta-D-glucuronide linkage.
The molecular structure of 2-nitrophenyl beta-D-glucuronide consists of a glucuronic acid moiety linked to a 2-nitrophenyl group. The stereochemistry around the glucuronic acid unit is crucial for its biological activity.
2-Nitrophenyl beta-D-glucuronide primarily undergoes hydrolysis reactions catalyzed by beta-glucuronidase enzymes. This hydrolysis results in the cleavage of the glucuronic acid moiety, releasing 2-nitrophenol, which can be detected colorimetrically due to its yellow color.
The mechanism of action involves the hydrolysis of 2-nitrophenyl beta-D-glucuronide by beta-glucuronidase enzymes. The enzyme binds to the substrate at its active site, facilitating the cleavage of the glycosidic bond between the glucuronic acid and the nitrophenyl group. This reaction releases free 2-nitrophenol and glucuronic acid, thereby enabling colorimetric detection in various assays.
2-Nitrophenyl beta-D-glucuronide is widely used in scientific research as a substrate for detecting beta-glucuronidase activity in various biological samples. Its applications include:
This compound's ability to produce a distinct color change upon hydrolysis makes it an invaluable tool in biochemical research and clinical diagnostics .
Beta-glucuronidases (GUSs) are glycosyl hydrolases (GH family 2) that catalyze the cleavage of β-glycosidic bonds in glucuronide conjugates. 2-Nitrophenyl β-D-glucuronide (2-NPG) serves as a chromogenic probe for studying GUS substrate specificity due to the ortho-nitrophenyl aglycone’s distinct steric and electronic properties. The catalytic mechanism involves two conserved glutamic acid residues: one acts as a nucleophile (Glu-413 in E. coli GUS numbering), while the other protonates the glycosidic oxygen (Glu-504), enabling hydrolysis [1] [5].
Structural determinants of specificity include Loop 1 (L1), a 15-amino acid motif in bacterial GUSs that forms a hydrophobic aglycone-binding pocket. This loop is absent in mammalian GUSs, conferring bacterial enzymes with enhanced flexibility toward diverse substrates like 2-NPG. The ortho-nitro group’s steric bulk and electron-withdrawing nature make 2-NPG hydrolysis inefficient in mammalian GUSs, which lack accommodating active-site loops [5] [9]. Kinetic crystallography of Clostridium perfringens GUS (CpGUS) reveals that 2-NPG binds such that the ortho-nitrophenyl group engages in π-stacking with Phe-363 and Phe-368, while the glucuronic acid forms hydrogen bonds with the "N-K motif" (Asn-566, Lys-568, Gly-569). This motif distinguishes GUSs from galactosidases by recognizing glucuronic acid’s C6-carboxylate [1] [6].
Table 1: Key Structural Features Enabling 2-NPG Hydrolysis
Feature | Role in 2-NPG Hydrolysis | Source Organism |
---|---|---|
Loop 1 (L1) | Forms hydrophobic aglycone pocket; stabilizes ortho-nitrophenyl | C. perfringens, E. coli |
N-K motif | Binds glucuronic acid C6-carboxylate | All bacterial GUSs |
Catalytic Glu residues | Glu413 (nucleophile), Glu504 (proton donor) | Conserved across GUSs |
π-stacking residues | Phe363, Phe368 interact with nitrophenyl ring | Firmicutes GUSs |
The hydrolysis kinetics of 2-NPG are characterized by spectrophotometric detection of ortho-nitrophenol release (λ~max~ = 415–420 nm, alkaline conditions). Compared to the para-isomer (4-nitrophenyl β-D-glucuronide, pNPG), 2-NPG exhibits lower catalytic efficiency (k~cat~/K~M~) due to steric constraints imposed by the ortho-substituent. Representative data include:
pH and temperature profiles show optimal hydrolysis at pH 5.0–6.5 and 45–50°C for bacterial GUSs. Activity drops sharply below pH 4.5 due to catalytic Glu protonation [3]. Cations modulate activity: Mg²⁺ and Fe²⁺ enhance CpGUS catalysis by 15–20%, whereas Zn²⁺, Cu²⁺, and Fe³⁺ inhibit >90% by chelating active-site residues [3] [8].
Table 2: Hydrolysis Efficiency of 2-NPG vs. Other Glucuronides
Substrate | K~M~ (µM) | k~cat~ (s⁻¹) | k~cat~/K~M~ (M⁻¹s⁻¹) | Primary GUS Producer |
---|---|---|---|---|
2-Nitrophenyl glucuronide | 65–78 | 38–42 | 5.4–5.8 × 10⁵ | C. perfringens, E. coli |
p-Nitrophenyl glucuronide | 22–30 | 110–125 | 4.1–5.0 × 10⁶ | Opportunistic bacteria |
SN-38 glucuronide | 120 | 0.8 | 6.7 × 10³ | E. coli |
Estrone-3-glucuronide | 180 | 0.5 | 2.8 × 10³ | R. gnavus |
Molecular dynamics simulations of CpGUS-2-NPG complexes (500 ns) confirm stable binding via:
Bacterial and mammalian GUSs exhibit fundamental structural differences dictating 2-NPG reactivity:
Functional divergence is evident in substrate preference screens:
Sequence-structure-function relationships explain these differences:
graph LR A[GUS Class] --> B(Loop 1) --> B1(High 2-NPG/pNPG activity) A --> C(Mini Loop 1) --> C1(Low 2-NPG activity) A --> D(No Loop) --> D1(No 2-NPG activity) A --> E(FMN-binding) --> E1(Variable 2-NPG activity)
Inhibition profiles further distinguish bacterial enzymes: L1-selective inhibitors (e.g., UNC10201652) suppress E. coli and C. perfringens GUS activity by >90% but minimally affect mammalian GUSs [5]. This selectivity validates 2-NPG as a tool for targeted bacterial GUS profiling.
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